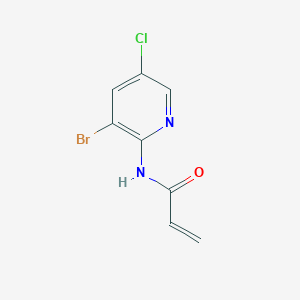

N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

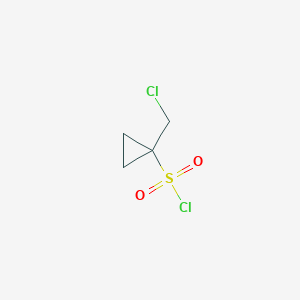

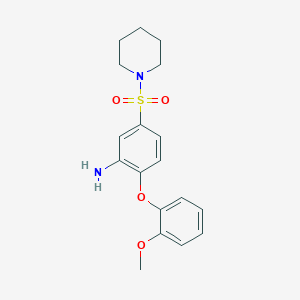

“N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide” is a chemical compound with the molecular formula C6H4BrClN2O . It is a solid substance and is stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The latter ones were prepared in good yields by reducing substituted nitrobenzene compounds with Zn/NH4Cl reductant system in alcohol .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring which is substituted at the 2-position with an amide group. The molecular weight of the compound is 235.47 .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 235.47 .Wissenschaftliche Forschungsanwendungen

Synthesis of Quinolines and Related Fused Pyridines

The compound has been implicated in the synthesis of quinolines and related fused pyridines through the Vilsmeier formylation of tertiary and secondary enamides, leading to 2-pyridones and 2-chloropyridines. This method allows for substitution in various positions on the pyridine ring, demonstrating the versatility of related compounds in synthetic organic chemistry (Hayes & Meth–Cohn, 1979).

Copper-Mediated Aerobic Oxidative Synthesis

A copper-mediated aerobic oxidative coupling procedure has been developed to convert pyridines and enamides into 3-bromo-imidazo[1,2-a]pyridines. This synthesis demonstrates the applicability of N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide in constructing complex molecular architectures under mild conditions, tolerating various functional groups (Zhou et al., 2016).

Enantioselective Intramolecular Addition

Research has shown the catalytic potential of chiral complexes in the enantioselective intramolecular addition of tertiary enamides to ketones. This process yields highly enantioenriched derivatives that bear a hydroxylated quaternary carbon atom, highlighting the role of related compounds in asymmetric synthesis (Yang et al., 2009).

Ultrasonic Studies on Molecular Interactions

Ultrasonic studies have been conducted on solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide to understand the molecular interactions and the effects of solute on solvent structure. These studies provide insights into the physical chemistry aspects of related compounds (Tekade et al., 2015).

One-Pot Synthesis and Molecular Insight

The one-pot synthesis of enaminone-based propiophenones has been achieved, offering a straightforward method for producing these compounds. This research demonstrates the utility of related chemical structures in facilitating efficient synthetic pathways and highlights their structural and electronic properties through X-ray crystallography and DFT studies (Barakat et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O/c1-2-7(13)12-8-6(9)3-5(10)4-11-8/h2-4H,1H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOLOCUAEUIVQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C(C=N1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2699834.png)

![5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699839.png)

![N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699841.png)

![5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2699842.png)

![2-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-6-fluorobenzamide](/img/structure/B2699848.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2699853.png)